2-Methylsulfonylthiophene
Overview
Description
2-Methylsulfonylthiophene is a chemical compound with the CAS Number: 38695-60-2. It has a molecular weight of 163.24 and its IUPAC name is 2-(methylsulfonyl)-1H-1lambda3-thiophene . .
Molecular Structure Analysis
The molecular structure of 2-Methylsulfonylthiophene contains a total of 15 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .Physical And Chemical Properties Analysis
2-Methylsulfonylthiophene has a molecular weight of 163.24 . .Scientific Research Applications
It plays a crucial role in the synthesis and biological evaluation of selective Cox-2 and Cox-1 inhibitors. The methylsulfone group is essential for activity and selectivity towards the Cox-2 enzyme, with its removal leading to selective Cox-1 inhibitors (Leblanc et al., 1995).
A novel method for the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a reaction involving methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite has been developed. This process is significant for the synthesis of methylsulfonyl-containing compounds (Gong et al., 2019).
2-Methylsulfonylthiophene and related compounds have been used in metallation reactions, where polymetallation was achieved using n-buthyllithium and superbase (Fattuoni et al., 2007).
Thiophene-substituted vinylsulfoxides and vinylsulfones were synthesized for their antianoxia properties, suggesting potential in medical applications (Madesclaire et al., 1982).
Methylsulfonyl-substituted thiophene chromophores show promise in nonlinear optics due to their high thermal stability and good transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).
Methylsulfone and methylsulfoxide metabolites of various chlorinated compounds were detected in environmental samples, including human tissues, indicating their importance in environmental and human health studies (Haraguchi et al., 1989).
The use of 2-Methylsulfonylthiophene in the synthesis of extended oxazoles indicates its utility in organic chemistry for synthetic elaboration (Patil & Luzzio, 2016).
In the preparation of MoS2-based polymer composites, these compounds have shown high efficiency for the removal of organic dyes, highlighting their potential in environmental applications (Huang et al., 2017).
They are also used in the preparation of polysulfone nanofiltration membranes, demonstrating efficiency in dye removal processes (Pereira et al., 2015).
The photochemical degradation studies of crude oil components, including 2-Methylsulfonylthiophene derivatives, are vital for understanding the environmental impact of oil spills (Andersson & Bobinger, 1996).
The 2-sulfonylation of indoles and N-methylpyrrole in water using KI/H2O2 shows its use in efficient chemical synthesis processes (Zhang et al., 2018).
5-(Arylsulfonyl)thiophene-2-sulfonamides demonstrate potential in cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase (Barnish et al., 1981).
Safety And Hazards
The safety data sheet for 2-Methylsulfonylthiophene advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-methylsulfonylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLGFINMVZZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351721 | |
Record name | 2-methylsulfonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonylthiophene | |
CAS RN |
38695-60-2 | |
Record name | 2-methylsulfonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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